6-cyclopropyl-1,3-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[2-(1H-1,2,4-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a cyclopropyl group, a triazole ring, and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[2-(1H-1,2,4-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl and triazole groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols replace specific substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[2-(1H-1,2,4-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and trifluoromethylphenyl group play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of specific signaling cascades. Detailed studies on the molecular interactions and binding affinities provide insights into its biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[2-(1H-1,2,4-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structural features and reactivity. Similar compounds include:
N-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE: This compound shares the cyclopropyl and pyrazole moieties but differs in its functional groups and overall reactivity.
Other Triazole-Containing Compounds: Compounds with triazole rings exhibit similar binding properties but may vary in their biological activity and applications.
Properties
Molecular Formula |
C21H18F3N7O |
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Molecular Weight |
441.4 g/mol |
IUPAC Name |
6-cyclopropyl-1,3-dimethyl-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H18F3N7O/c1-11-18-14(8-15(12-3-4-12)27-19(18)30(2)29-11)20(32)28-16-7-13(21(22,23)24)5-6-17(16)31-10-25-9-26-31/h5-10,12H,3-4H2,1-2H3,(H,28,32) |
InChI Key |
BBPHXKUJBLOJRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)N5C=NC=N5)C |
Origin of Product |
United States |
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